5-(Ethylthio)-1H-tetrazole

Übersicht

Beschreibung

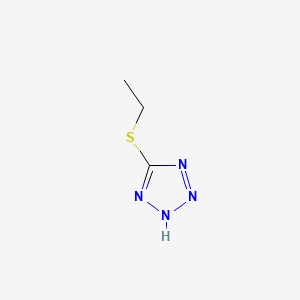

5-(Ethylthio)-1H-tetrazole is an organic compound with the molecular formula C3H6N4S. It is a derivative of tetrazole, characterized by the presence of an ethylthio group attached to the tetrazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylthio)-1H-tetrazole typically involves the reaction of ethylthiol with sodium azide in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often include moderate temperatures and the use of polar solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Ethylthio)-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The tetrazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like alkyl halides or amines are often employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted tetrazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-(Ethylthio)-1H-tetrazole serves as a crucial intermediate in synthesizing various pharmaceuticals. Its unique structure allows for the development of compounds with enhanced biological activity.

- Analgesic and Anti-inflammatory Drugs : Compounds derived from this compound have shown promising analgesic properties. For instance, a series of tetrazole derivatives were synthesized and evaluated for their analgesic effects using in vivo models. Some compounds exhibited analgesic efficacy comparable to standard medications like ibuprofen .

- Antimicrobial Activity : Research indicates that tetrazole derivatives possess antimicrobial properties. For example, certain synthesized compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound in developing new antibiotics .

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals. Its inclusion in pesticide and herbicide formulations enhances efficacy and contributes to sustainable agricultural practices.

- Pesticide Development : The compound has been linked to improved performance in various pesticide formulations, potentially leading to more effective pest control strategies while minimizing environmental impact .

Material Science

The compound is being explored for its potential in material science, particularly in developing new materials with enhanced properties.

- Thermal Stability and Mechanical Strength : Research into materials incorporating this compound suggests improvements in thermal stability and mechanical strength, making it a candidate for high-performance materials .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent that aids in the detection and quantification of various chemical species.

- Reagent for Analytical Methods : Its application as a reagent enhances the sensitivity and specificity of analytical methods, facilitating the analysis of complex mixtures .

Biochemistry Research

The compound is also significant in biochemical research, aiding in various assays that help elucidate metabolic pathways and enzyme activities.

- Enzyme Activity Studies : this compound is utilized in biochemical assays to study enzyme kinetics and metabolic processes, contributing valuable insights into cellular functions .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceutical | Analgesics, Antimicrobials | Promising efficacy against pain and infection |

| Agricultural Chemistry | Pesticide formulation | Enhanced efficacy and sustainability |

| Material Science | High-performance materials | Improved thermal stability |

| Analytical Chemistry | Reagent for detection | Increased sensitivity in complex analyses |

| Biochemistry | Enzyme activity assays | Insights into metabolic pathways |

Case Study 1: Synthesis of Analgesic Compounds

A study synthesized various derivatives of this compound to evaluate their analgesic properties. Results indicated that certain compounds provided significant pain relief comparable to traditional analgesics, showcasing the compound's potential in pain management therapies.

Case Study 2: Agrochemical Formulation

Research on the incorporation of this compound into pesticide formulations revealed enhanced pest control effectiveness while reducing environmental toxicity. This study supports its application in developing eco-friendly agricultural solutions.

Wirkmechanismus

The mechanism of action of 5-(Ethylthio)-1H-tetrazole involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ethylthio group can participate in nucleophilic attacks, while the tetrazole ring can stabilize intermediates through resonance. This dual functionality makes it a versatile reagent in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(Methylthio)-1H-tetrazole: Similar structure with a methylthio group instead of an ethylthio group.

1-Phenyl-1H-tetrazole: Contains a phenyl group attached to the tetrazole ring.

5-Amino-1H-tetrazole: Features an amino group in place of the ethylthio group.

Uniqueness

5-(Ethylthio)-1H-tetrazole is unique due to the presence of the ethylthio group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic applications where other tetrazole derivatives may not be as effective.

Biologische Aktivität

5-(Ethylthio)-1H-tetrazole (ETT) is a compound that has garnered attention in various fields, particularly in pharmaceutical development, agricultural chemistry, and biochemical research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications, and relevant case studies.

This compound is characterized by its unique structure, which includes a tetrazole ring substituted with an ethylthio group. This structure contributes to its reactivity and functionality in biological systems. The compound acts primarily as a coupling agent in the synthesis of nucleotides and peptides, enhancing the efficiency of these processes.

Key Mechanisms:

- Nucleophilic Catalysis: ETT facilitates the activation of phosphoramidites during oligonucleotide synthesis, significantly speeding up the coupling reactions. The mechanism involves protonation of the phosphorus atom followed by nucleophilic attack from the tetrazole .

- Biochemical Assays: It is utilized in various biochemical assays to study enzyme activity and metabolic pathways, aiding researchers in understanding complex biological processes .

Applications in Research and Industry

This compound has diverse applications across several domains:

- Pharmaceutical Development: ETT serves as a critical intermediate in synthesizing anti-inflammatory and analgesic drugs. Its ability to enhance reaction rates makes it invaluable in drug formulation processes .

- Agricultural Chemistry: The compound is incorporated into agrochemicals to improve the efficacy of pesticides and herbicides, contributing to sustainable agricultural practices .

- Material Science: Research is ongoing into developing new materials with improved properties using ETT, particularly focusing on thermal stability and mechanical strength .

Case Studies and Research Findings

Several studies highlight the biological activity of ETT:

-

Oligonucleotide Synthesis Efficiency:

A study demonstrated that ETT significantly reduced coupling times during the synthesis of RNA sequences. For instance, when used as an activator for phosphoramidites, coupling times were observed to be as low as 10 minutes for certain reactions . -

Impact on Enzyme Activity:

In biochemical assays, ETT was shown to enhance the activity of specific enzymes involved in metabolic pathways. This effect was attributed to its role in stabilizing reaction intermediates and improving substrate availability . -

Pharmaceutical Applications:

Research indicated that compounds synthesized using ETT exhibited improved pharmacokinetic properties, making them more effective as therapeutic agents. This was particularly noted in studies focusing on anti-inflammatory drugs where ETT-modified compounds showed enhanced bioavailability .

Summary of Research Findings

Eigenschaften

IUPAC Name |

5-ethylsulfanyl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-2-8-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONFBOIJNUKKST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008981 | |

| Record name | 5-(Ethylsulfanyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89797-68-2 | |

| Record name | 5-Ethylthio-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89797-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Ethylsulfanyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary application of 5-(Ethylthio)-1H-tetrazole in scientific research?

A1: this compound has gained significant recognition as a potent activator in oligonucleotide synthesis, particularly for DNA and RNA. [] Its efficiency in facilitating coupling reactions during these syntheses has led to its widespread use in the field. [, ]

Q2: Are there alternative applications of this compound beyond oligonucleotide synthesis?

A2: Yes, research indicates that this compound can act as a bridging ligand in the formation of coordination polymers with copper(I) iodide. [] These polymers exhibit interesting structural diversity, forming different 2D and 3D architectures depending on reaction conditions. []

Q3: How does this compound influence the luminescent properties of coordination polymers?

A3: Studies involving copper-based coordination polymers suggest that the presence of this compound, along with its arrangement and hydrogen bonding within the structure, plays a crucial role in modifying the polymers' luminescence. [] This influence on luminescent behavior highlights the potential of this compound in designing materials with specific optical properties. []

Q4: Can this compound impact the performance of enzymes when incorporated into metal-organic frameworks (MOFs)?

A4: Research indicates that incorporating enzymes into hierarchical porous architectures of a copper this compound MOF can enhance the biocatalytic activity of the enzyme. [] This improvement is attributed to the unique structure of the MOF, which facilitates better diffusion of reactants and interaction with the enzyme's active sites. []

Q5: Has this compound been investigated for its corrosion inhibition properties?

A5: Yes, studies have explored the potential of this compound as a corrosion inhibitor for copper in sulfur-ethanol systems. [] Findings suggest that it exhibits mixed-type adsorption on the copper surface, forming a protective film and mitigating corrosion. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C3H6N4S, and its molecular weight is 130.17 g/mol. []

Q7: What are the typical solvents used for dissolving this compound?

A7: this compound exhibits solubility in various organic solvents, including acetonitrile (CH3CN) and dimethylformamide (DMF). []

Q8: Are there environmentally friendly methods for synthesizing this compound?

A8: Yes, research has explored the use of water as a solvent and absolute ethanol as a co-solvent for the synthesis of this compound. [] This approach offers a more environmentally benign alternative compared to traditional methods using hazardous solvents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.